molecular formula C14H19N3O5S B1678670 Biotin-NHS CAS No. 35013-72-0

Biotin-NHS

Cat. No. B1678670
Key on ui cas rn: 35013-72-0
M. Wt: 341.38 g/mol
InChI Key: YMXHPSHLTSZXKH-UHFFFAOYSA-N
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Patent
US08765934B2

Procedure details

The method for synthesis of 2 was modified from that of Bayer and Wilchek. In brief, biotin (1; 0.31 g, 1.26 mmol) was completely dissolved in DMF (9 mL) with gentle warming. After cooling the 1 solution to room temperature without reprecipitation, it was added to N,N′-dicyclohexylcarbodiimide (DCC; 0.26 g, 1.28 mmol) and pyridine (0.10 mL, 1.26 mmol) while stirring for 5 min at room temperature, followed by the addition of N-hydroxysuccinimide (NHS; 0.19 g, 1.65 mmol) with continuous stirring for 24 h. The reaction product was filtered and concentrated under reduced pressure. The obtained solid was redissolved in 2-propanol (50 mL) with gentle heating, cooled down to room temperature, and reprecipitated at 4° C. overnight. The product was scraped out of the glassware, washed with cold 2-propanol, and air dried to give 2 as white solid (0.36 g; 82.4%). 1H NMR (400 MHz) (DMSO) δ: 6.46 (s, 1H, CONH), 6.39 (s, 1H, CONH), 4.31 (t, 1H, CHN), 4.16 (t, 1H, CHN), 3.12 (dd, 1H, CHS), 2.83 (s, 4H, CH2 of NHS), 2.71 (d, 1H, CHHS), 2.69 (t, 2H, CH2CO), 2.59 (d, 1H, CHHS), 1.43-1.68 (m, 6H). 13C NMR (100.67 MHz) (DMSO) δ: 170.42, 162.85, 61.01, 59.28, 55.33, 30.08, 27.91, 27.68, 25.51. HRMS (ESI) calculated for C14H19N3O5S, [M+Na]+ 364.0943 (calcd.), 364.0940 (found).
Name
biotin
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.19 g
Type
reactant
Reaction Step Three
Name
Yield
82.4%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][C@H:8]1[C@@H:16]2[C@@H:11]([NH:12][C:13]([NH:15]2)=[O:14])[CH2:10][S:9]1)=[O:3].C1(N=C=NC2CCCCC2)CCCCC1.N1C=CC=CC=1.O[N:39]1[C:43](=[O:44])[CH2:42][CH2:41][C:40]1=[O:45]>CN(C=O)C>[O:45]=[C:40]1[CH2:41][CH2:42][C:43](=[O:44])[N:39]1[O:3][C:2](=[O:1])[CH2:4][CH2:5][CH2:6][CH2:7][CH:8]1[CH:16]2[CH:11]([NH:12][C:13](=[O:14])[NH:15]2)[CH2:10][S:9]1

Inputs

Step One
Name
biotin
Quantity
0.31 g
Type
reactant
Smiles
OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.19 g
Type
reactant
Smiles
ON1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for 5 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The method for synthesis of 2
CUSTOM
Type
CUSTOM
Details
without reprecipitation, it
STIRRING
Type
STIRRING
Details
with continuous stirring for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction product was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained solid was redissolved in 2-propanol (50 mL) with gentle heating
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
reprecipitated at 4° C. overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with cold 2-propanol, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O=C1N(C(CC1)=O)OC(CCCCC1SCC2NC(NC21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 82.4%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08765934B2

Procedure details

The method for synthesis of 2 was modified from that of Bayer and Wilchek. In brief, biotin (1; 0.31 g, 1.26 mmol) was completely dissolved in DMF (9 mL) with gentle warming. After cooling the 1 solution to room temperature without reprecipitation, it was added to N,N′-dicyclohexylcarbodiimide (DCC; 0.26 g, 1.28 mmol) and pyridine (0.10 mL, 1.26 mmol) while stirring for 5 min at room temperature, followed by the addition of N-hydroxysuccinimide (NHS; 0.19 g, 1.65 mmol) with continuous stirring for 24 h. The reaction product was filtered and concentrated under reduced pressure. The obtained solid was redissolved in 2-propanol (50 mL) with gentle heating, cooled down to room temperature, and reprecipitated at 4° C. overnight. The product was scraped out of the glassware, washed with cold 2-propanol, and air dried to give 2 as white solid (0.36 g; 82.4%). 1H NMR (400 MHz) (DMSO) δ: 6.46 (s, 1H, CONH), 6.39 (s, 1H, CONH), 4.31 (t, 1H, CHN), 4.16 (t, 1H, CHN), 3.12 (dd, 1H, CHS), 2.83 (s, 4H, CH2 of NHS), 2.71 (d, 1H, CHHS), 2.69 (t, 2H, CH2CO), 2.59 (d, 1H, CHHS), 1.43-1.68 (m, 6H). 13C NMR (100.67 MHz) (DMSO) δ: 170.42, 162.85, 61.01, 59.28, 55.33, 30.08, 27.91, 27.68, 25.51. HRMS (ESI) calculated for C14H19N3O5S, [M+Na]+ 364.0943 (calcd.), 364.0940 (found).
Name
biotin
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.19 g
Type
reactant
Reaction Step Three
Name
Yield
82.4%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][C@H:8]1[C@@H:16]2[C@@H:11]([NH:12][C:13]([NH:15]2)=[O:14])[CH2:10][S:9]1)=[O:3].C1(N=C=NC2CCCCC2)CCCCC1.N1C=CC=CC=1.O[N:39]1[C:43](=[O:44])[CH2:42][CH2:41][C:40]1=[O:45]>CN(C=O)C>[O:45]=[C:40]1[CH2:41][CH2:42][C:43](=[O:44])[N:39]1[O:3][C:2](=[O:1])[CH2:4][CH2:5][CH2:6][CH2:7][CH:8]1[CH:16]2[CH:11]([NH:12][C:13](=[O:14])[NH:15]2)[CH2:10][S:9]1

Inputs

Step One
Name
biotin
Quantity
0.31 g
Type
reactant
Smiles
OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.19 g
Type
reactant
Smiles
ON1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for 5 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The method for synthesis of 2
CUSTOM
Type
CUSTOM
Details
without reprecipitation, it
STIRRING
Type
STIRRING
Details
with continuous stirring for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction product was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained solid was redissolved in 2-propanol (50 mL) with gentle heating
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
reprecipitated at 4° C. overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with cold 2-propanol, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O=C1N(C(CC1)=O)OC(CCCCC1SCC2NC(NC21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 82.4%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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